1-propyl-1H-imidazole-2-thiol

描述

属性

IUPAC Name |

3-propyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDGTXJRYKRKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406913 |

Source

|

| Record name | 1-propyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10583-84-3 |

Source

|

| Record name | 1,3-Dihydro-1-propyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10583-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-propyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data for 1-propyl-1H-imidazole-2-thiol (NMR, IR, Mass Spec)

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 1-propyl-1H-imidazole-2-thiol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule. The interpretation of this data is crucial for confirming the molecular structure and understanding its chemical properties, which are foundational for its application in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Overview

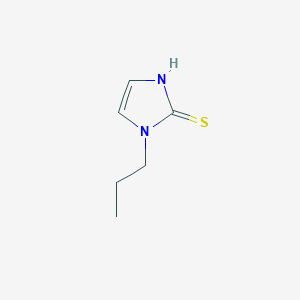

1-Propyl-1H-imidazole-2-thiol possesses a core imidazole ring, a five-membered heterocycle containing two nitrogen atoms. The molecule is functionalized with a propyl group at one nitrogen atom and a thiol group at the C2 position. The presence of the thione tautomer is also a key consideration in the interpretation of its spectroscopic data. The molecular formula is C₆H₁₀N₂S, with a molecular weight of approximately 142.22 g/mol [1].

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this molecule. The following sections will delve into the specifics of each major spectroscopic technique.

Figure 1: Chemical structure of 1-propyl-1H-imidazole-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a complete experimental spectrum for 1-propyl-1H-imidazole-2-thiol is not publicly available in detail, we can predict the expected signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the propyl chain.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-4, H-5 | ~ 7.0 - 7.5 | d, d | 1H, 1H |

| N-CH₂-CH₂-CH₃ | ~ 3.8 - 4.2 | t | 2H |

| N-CH₂-CH₂-CH₃ | ~ 1.7 - 2.0 | m | 2H |

| N-CH₂-CH₂-CH₃ | ~ 0.9 - 1.1 | t | 3H |

| N-H | Variable | br s | 1H |

-

Imidazole Protons (H-4, H-5): The two protons on the imidazole ring are expected to appear as doublets in the aromatic region, typically between 7.0 and 7.5 ppm. Their distinct chemical shifts are due to the different electronic environments.

-

Propyl Chain Protons:

-

The methylene group attached to the nitrogen (N-CH₂) will be the most deshielded of the propyl chain due to the inductive effect of the nitrogen atom, appearing as a triplet around 3.8 - 4.2 ppm.

-

The middle methylene group (-CH₂-) will resonate as a multiplet (sextet) in the range of 1.7 - 2.0 ppm.

-

The terminal methyl group (-CH₃) will appear as a triplet at approximately 0.9 - 1.1 ppm.

-

-

N-H Proton: The proton on the second nitrogen of the imidazole ring (in the thione tautomer) will likely appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=S (C2) | ~ 160 - 180 |

| C4, C5 | ~ 115 - 130 |

| N-CH₂-CH₂-CH₃ | ~ 45 - 55 |

| N-CH₂-CH₂-CH₃ | ~ 20 - 30 |

| N-CH₂-CH₂-CH₃ | ~ 10 - 15 |

-

Thione Carbon (C2): The carbon of the C=S double bond is expected to be significantly deshielded, with a chemical shift in the range of 160-180 ppm.

-

Imidazole Ring Carbons (C4, C5): The other two carbons of the imidazole ring will appear in the aromatic region, typically between 115 and 130 ppm.

-

Propyl Chain Carbons: The three carbons of the propyl chain will resonate in the aliphatic region of the spectrum, with the carbon attached to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-propyl-1H-imidazole-2-thiol is expected to show characteristic absorption bands.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=N Stretch | 1600 - 1650 | Medium |

| C=C Stretch | 1450 - 1550 | Medium |

| C=S Stretch (Thione) | 1050 - 1250 | Medium-Strong |

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear as strong bands in the 2850-2960 cm⁻¹ region.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to absorptions in the 1450-1650 cm⁻¹ range.

-

C=S Stretch: A key absorption for the thione tautomer is the C=S stretching band, which is expected in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-propyl-1H-imidazole-2-thiol is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion: The mass spectrum should exhibit a clear molecular ion peak [M]⁺ at m/z = 142, corresponding to the molecular weight of the compound[1].

Key Fragmentation Pathways:

Figure 2: Proposed fragmentation pathway for 1-propyl-1H-imidazole-2-thiol.

-

Loss of Propyl Group: A common fragmentation pathway for N-alkylated compounds is the cleavage of the alkyl chain. The loss of a propyl radical (•C₃H₇) would result in a fragment ion at m/z = 99.

-

Loss of Propene: Another significant fragmentation is the McLafferty-type rearrangement leading to the loss of propene (C₃H₆), which would generate a prominent fragment ion at m/z = 100 [1]. This is often a major peak in the spectrum.

-

Propyl Cation: The formation of a propyl cation ([C₃H₇]⁺) would result in a peak at m/z = 43.

The mass spectrum available from the NIST database confirms the molecular ion at m/z 142 and a significant peak at m/z 100, supporting the proposed fragmentation pathway involving the loss of propene[1].

Experimental Protocols

While specific experimental conditions for the acquisition of the presented data are not fully detailed in the available literature, standard protocols for each technique are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-propyl-1H-imidazole-2-thiol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid or dissolved sample, a thin film between salt plates (e.g., NaCl or KBr) can be used.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the structural elucidation and characterization of 1-propyl-1H-imidazole-2-thiol. While detailed experimental spectra are not widely published, the analysis of expected spectral features based on its chemical structure and data from related compounds, along with the available mass spectral data, allows for a confident assignment of its structure. This guide serves as a valuable resource for scientists working with this and similar heterocyclic compounds, providing a foundational understanding of its spectroscopic properties.

References

-

PubChem. (n.d.). 1-propyl-1H-imidazole-2-thiol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link].

Sources

Biological activity of imidazole-2-thiol derivatives

An In-Depth Technical Guide to the Biological Activity of Imidazole-2-thiol Derivatives

Foreword for the Modern Drug Discovery Professional

The imidazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" present in numerous natural compounds and FDA-approved drugs.[1][2] Its unique electronic characteristics, including the ability to act as a hydrogen bond donor/acceptor and coordinate with metals, allow for versatile interactions with a wide array of biological targets.[3] When functionalized with a thione group at the 2-position, the resulting imidazole-2-thiol (or imidazole-2-thione) core gains distinct chemical properties, including the capacity for metal chelation and redox interactions, opening new avenues for therapeutic intervention.[1] This guide provides a comprehensive exploration of the multifaceted biological activities of imidazole-2-thiol derivatives, focusing on the mechanistic underpinnings and the experimental frameworks used to validate their therapeutic potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Tumor Growth and Metastasis

The development of novel anticancer agents remains a paramount challenge, with a pressing need for therapies that can overcome resistance and address metastasis, the cause of approximately 90% of cancer-related deaths.[1] Imidazole-2-thiol derivatives have emerged as a promising class of compounds that can exert both cytotoxic and anti-metastatic effects, offering a dual-pronged attack on cancer progression.[1][4]

Mechanisms of Action in Oncology

The anticancer effects of imidazole-2-thiol derivatives are not monolithic; they engage multiple cellular pathways to inhibit cancer cell proliferation and spread.

-

Inhibition of Matrix Metalloproteinases (MMPs): Metastasis is a complex process involving the degradation of the extracellular matrix (ECM), a critical step facilitated by enzymes like MMP-2 and MMP-9. Specific S-substituted imidazole-2-thione derivatives have been shown to directly inhibit the activity of MMP-2 and MMP-9.[1] This inhibition correlates with a significant reduction in cancer cell migration and invasion, as demonstrated in both 2D and 3D cell culture models.[1] Molecular docking and dynamics simulations have confirmed that these compounds can achieve stable binding within the active sites of MMP-2 and MMP-9.[1]

-

Induction of Cell Cycle Arrest and Apoptosis: A hallmark of effective chemotherapy is the ability to halt cell division and induce programmed cell death (apoptosis). Certain imidazole-2-thiol derivatives have been shown to induce a G1 phase cell cycle arrest and trigger caspase-dependent apoptosis in lung, cervical, and colorectal cancer cells.[1][5] This cytotoxic activity is often selective for cancer cells over normal fibroblasts, suggesting a favorable therapeutic window.[1]

-

Disruption of Microtubule Dynamics: The cellular cytoskeleton, particularly microtubules, is a validated target for cancer therapy. Some imidazole derivatives interfere with tubulin polymerization, disrupting the formation of the mitotic spindle.[6] This leads to cell cycle arrest in the G2/M phase, inhibition of cell proliferation, and ultimately, apoptosis.[6]

-

Inhibition of Kinase Signaling: Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Imidazole-containing compounds have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and BCR-ABL tyrosine kinase, which are implicated in non-small cell lung cancer and chronic myeloid leukemia, respectively.[3][7]

Data Summary: In Vitro Anticancer Potency

The following table summarizes the cytotoxic activity of representative imidazole derivatives against various human cancer cell lines, as measured by the IC₅₀ (half-maximal inhibitory concentration) value.

| Compound Class | Target Cell Line | Key Target/Mechanism | IC₅₀ Value | Reference |

| S-substituted imidazole-2-thione | A-549 (Lung), HeLa (Cervical) | MMP-9 Inhibition, Apoptosis Induction | Submicromolar | [1] |

| Thiazole-imidazole hybrid | NUGC-3 (Gastric) | Tubulin Polymerization | 0.05 µM | [6] |

| Imidazole-triazole hybrid | K-562 (Leukemia) | BCR-ABL Tyrosine Kinase | 5.66 µM | [7] |

| Purine-imidazole hybrid | HCC827 (Lung) | EGFR Kinase (mutant) | 0.00088–1.81 µM | [3] |

| Chiral imidazole hybrid | MDA-MB-468 (Breast) | Not Specified | >90% inhibition at 10 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. The causality is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole-2-thiol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anti-Metastatic Pathway

Caption: Inhibition of MMP-2/9 by imidazole-2-thiol derivatives prevents ECM degradation.

Antimicrobial Activity: A Scaffold for New Antibacterials

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazole derivatives have long been recognized for their broad-spectrum biological activities, including antibacterial and antifungal properties.[2][5][8] The imidazole-2-thiol core, in particular, serves as a versatile pharmacophore for the development of potent antimicrobial agents.

Mechanisms and Spectrum of Activity

Newly synthesized series of imidazole-2-thiols have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria when compared to standard reference drugs like ciprofloxacin.[9] While the precise mechanisms are still under investigation for many derivatives, the structural features of the imidazole ring are known to facilitate interactions with microbial enzymes and proteins.[2][10] The thione group can also play a role through its ability to chelate essential metal ions required for bacterial enzyme function. The overall biological activity is highly dependent on the nature of the substituents on the imidazole core.[2]

Data Summary: In Vitro Antibacterial Efficacy

The following table presents a qualitative summary of the antibacterial activity of a novel series of imidazole-2-thiol derivatives.

| Compound Series | Bacterial Strains Tested | Activity Level | Reference Drug | Reference |

| 5-(pyrazol-3-yl)-4-methyl-1-phenyl-1H-imidazole-2-thiols | S. aureus, B. subtilis (Gram+), E. coli, P. aeruginosa (Gram-) | Moderate | Ciprofloxacin | [9] |

| General Imidazole Derivatives | Gram-positive and Gram-negative strains | Active | Not Specified | [10] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This protocol provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., E. coli) overnight on an appropriate agar plate. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the imidazole-2-thiol derivative in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range tested is 0.06 to 128 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Visualization: MIC Determination Workflow

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-Inflammatory and Other Activities

Beyond their roles in fighting cancer and microbial infections, imidazole-2-thiol derivatives have shown potential in modulating other critical biological pathways.

Anti-Inflammatory Activity via COX-2 Inhibition

Inflammation is a key process in many diseases, and cyclooxygenase-2 (COX-2) is a primary target for anti-inflammatory drugs.[14] Selective COX-2 inhibitors are sought after because they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] Certain imidazolidinone derivatives, which are structurally related to imidazole-2-thiols, have been identified as potential selective COX-2 inhibitors.[14] Molecular docking studies have shown that the nitrogen and carbonyl/thione groups of the core structure can effectively interact with the active site of the COX-2 enzyme.[14]

Anti-Diabetic Activity via α-Glucosidase Inhibition

Some benzimidazole-2-thiol derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15][16] By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels, making them promising candidates for the management of type 2 diabetes.[16]

Data Summary: α-Glucosidase Inhibition

The following table shows the potent inhibitory activity of several 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives against α-glucosidase.

| Compound ID | α-Glucosidase IC₅₀ (µM) | Reference |

| 7i | 0.64 ± 0.05 | [15] |

| 7d | 5.34 ± 0.16 | [15] |

| 7f | 6.46 ± 0.30 | [15] |

| Acarbose (Standard) | 873.34 ± 1.21 | [15] |

Conclusion and Future Perspectives

The imidazole-2-thiol scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The evidence strongly supports their continued investigation as anticancer agents that can uniquely target both tumor growth and metastasis, as novel antimicrobials to combat resistant pathogens, and as targeted inhibitors for inflammatory and metabolic diseases. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, conducting comprehensive in vivo evaluations to confirm therapeutic potential, and elucidating the nuanced mechanisms of action to identify novel biological targets.

References

-

Gapan, A., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2607820. [Link]

-

Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646. [Link]

-

Sahib, M. A., & Mahdi, M. F. (2025). Dual COX‐2 and 15‐LOX inhibition study of novel 4‐arylidine‐2‐mercapto‐1‐phenyl‐1H‐imidazolidin‐5(4H)‐ones. ResearchGate. [Link]

-

Ansari, M. F., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1431-1457. [Link]

-

Kovács, D., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(1), 23. [Link]

-

Al-Harbi, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ACS Omega, 9(1), 1033-1041. [Link]

-

Al-Blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 563. [Link]

-

Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. [Link]

-

Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate. [Link]

-

Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Khan, S. A., & Kumar, S. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of King Saud University - Science, 33(7), 101587. [Link]

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. woah.org [woah.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Computational DFT Studies on Imidazole-Thiol Compounds: From First Principles to Applied Insights

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole and thiol moieties are fundamental pharmacophores and reactive centers in a vast array of biologically active molecules and materials science applications. The unique electronic properties of the imidazole ring—its aromaticity, amphoteric nature, and ability to coordinate with metals—combined with the nucleophilicity and redox activity of the thiol group, create a chemical scaffold of immense interest.[1][2] This guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of imidazole-thiol compounds. We move beyond a simple recitation of methods to provide a field-proven perspective on why specific computational choices are made, how to validate results, and how to translate quantum chemical data into actionable insights for drug design, corrosion science, and beyond.

The Rationale: Why Use DFT for Imidazole-Thiol Systems?

Imidazole derivatives are cornerstones in medicinal chemistry, forming the core of drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][3] The thiol group is equally critical, serving as a key active site in enzymes (e.g., cysteine proteases), an anchor for surface binding, and a potent antioxidant. The interplay between these two groups can lead to complex behaviors, including proton transfer, tautomerism, and intricate non-covalent interactions, which are often difficult to probe experimentally alone.

DFT provides a powerful computational microscope to:

-

Determine Stable Geometries and Tautomers: Imidazole-thiol compounds can exist in thiol/thione tautomeric forms. DFT can accurately predict the relative stabilities and energetic barriers between these forms, which is crucial as tautomeric state often dictates biological activity or reaction mechanism.[4][5]

-

Elucidate Electronic Structure: By calculating Frontier Molecular Orbitals (HOMO and LUMO), one can map the electron-donating and accepting capabilities of a molecule.[1][6] This is fundamental to understanding reactivity, predicting sites of interaction, and designing molecules with tailored electronic properties.

-

Simulate Spectroscopic Properties: DFT allows for the accurate prediction of IR, Raman, NMR, and UV-Vis spectra.[6][7][8] This serves as a vital bridge between theory and experiment, enabling the validation of computed structures and the interpretation of experimental data.

-

Model Reaction Mechanisms and Interactions: Whether it's the binding of a drug to a protein active site or the adsorption of a corrosion inhibitor onto a metal surface, DFT can model these interactions and calculate binding energies, providing mechanistic insights at the atomic level.[9][10]

The Core Workflow: A Validating Protocol

Executing a successful DFT study requires a methodical approach where each step validates the next. The following protocol is designed to ensure scientific integrity and produce reliable, reproducible results.

Diagram: Standard DFT Workflow for Molecular Analysis

Caption: A generalized workflow for DFT analysis of molecular systems.

Step-by-Step Methodology

1. Molecular Structure Preparation:

-

Action: Construct the 3D coordinates of the imidazole-thiol compound. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting from other formats like SMILES strings.

-

Causality: The initial geometry is the starting point for the energy minimization process. A reasonable starting structure, free from steric clash, significantly reduces the computational cost and time required to find the true energy minimum.

2. Choosing the Right Computational Tools:

-

Action (Functionals): Select a density functional. For general-purpose studies on organic molecules like these, the hybrid functional B3LYP is a robust and widely used choice, offering a good balance of accuracy and computational efficiency.[1][6][7] For studies involving significant non-covalent interactions or excited states, range-separated functionals like CAM-B3LYP [11] or dispersion-corrected functionals (e.g., B3LYP-D3 ) are highly recommended.[12]

-

Action (Basis Sets): Select a basis set. Pople-style basis sets are common.

-

6-311G(d,p): A good starting point for geometry optimizations and frequency calculations.[6]

-

6-311++G(d,p): The addition of ++ provides diffuse functions, which are essential for accurately describing anions, lone pairs, and weak non-covalent interactions—all relevant to imidazole and thiol groups.[11]

-

-

Causality & Expertise: The thiol group contains sulfur, a third-row element with a more complex electronic structure than first or second-row elements. The choice of functional and basis set must account for this. Standard functionals can sometimes struggle with sulfur's electron correlation, and basis sets must be flexible enough to describe its valence electrons and polarization. Dispersion corrections are crucial for capturing the van der Waals forces that are often significant in sulfur-containing systems.[12]

3. Geometry Optimization and Frequency Analysis:

-

Action: Perform a full geometry optimization without constraints. Follow this with a frequency calculation at the same level of theory.

-

Trustworthiness: This is a critical self-validation step. The optimization finds the nearest stationary point on the potential energy surface. The frequency calculation confirms the nature of this point. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable molecule. The output of the frequency calculation also provides zero-point vibrational energy (ZPVE) and thermodynamic properties like enthalpy and Gibbs free energy.[1]

4. Property Calculation and Interpretation:

-

Action: Using the optimized geometry, perform single-point energy calculations to derive various electronic and chemical properties.

-

Causality & Expertise: This is where raw data is translated into chemical insight.

Key Analyses and Data Interpretation

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[6]

-

HOMO-LUMO Energy Gap (ΔE): This is a primary indicator of chemical stability. A small gap suggests the molecule is more reactive and polarizable.[3][8]

-

Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify reactivity trends.[13]

-

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.

-

Chemical Softness (S): S = 1 / η. The inverse of hardness; a measure of reactivity.

-

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential. Measures the energy stabilization when the system acquires additional electronic charge. High electrophilicity is often correlated with biological activity.[3]

-

Table 1: Hypothetical DFT Data for 2-Mercaptoimidazole (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value | Interpretation |

| E_HOMO | -6.21 eV | Electron-donating capability, localized on the thiol group. |

| E_LUMO | -0.89 eV | Electron-accepting capability, delocalized over the ring. |

| ΔE (Gap) | 5.32 eV | Indicates high kinetic stability. |

| Hardness (η) | 2.66 eV | Moderately hard molecule. |

| Softness (S) | 0.38 eV⁻¹ | Moderate reactivity. |

| Electrophilicity (ω) | 2.65 eV | Good electrophilic character. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

-

Red/Yellow Regions: Negative potential, indicating electron-rich areas (e.g., lone pairs on nitrogen and sulfur). These are sites for electrophilic attack.[1]

-

Blue Regions: Positive potential, indicating electron-poor areas (e.g., hydrogen atoms attached to heteroatoms). These are sites for nucleophilic attack.[1]

Diagram: Conceptual MEP and FMO Interaction

Caption: Relationship between FMOs/MEP and intermolecular interactions.

Field-Proven Applications

Drug Design and Development

DFT is instrumental in the early stages of drug discovery.[14][15] For imidazole-thiol based drug candidates, it can:

-

Predict Reactivity and Metabolism: By identifying the most labile protons (via MEP) or the regions most susceptible to nucleophilic/electrophilic attack (via FMOs), DFT can predict potential sites of metabolic transformation.

-

Quantify Drug-Receptor Interactions: While molecular docking provides a qualitative binding pose, DFT (often in a QM/MM framework) can be used to accurately calculate the binding energy between a ligand and a protein active site, dissecting the contributions from hydrogen bonding, electrostatics, and van der Waals forces.[3][7]

-

Guide Lead Optimization: By systematically modifying the structure of a lead compound in-silico (e.g., adding electron-withdrawing or -donating groups) and calculating its electronic properties, researchers can rationally design new derivatives with improved activity or pharmacokinetic profiles.[6]

Corrosion Inhibition

Imidazole-thiol derivatives are highly effective corrosion inhibitors, particularly for metals like iron, copper, and aluminum.[10][16][17] DFT studies are essential for understanding their mechanism of action.

-

Modeling Adsorption: The inhibitor's interaction with the metal surface is modeled. This typically involves a slab model of the metal surface (e.g., Fe(100) or Al(111)).[9][10]

-

Calculating Adsorption Energy (E_ads): The strength of the interaction is quantified by calculating the adsorption energy. A large, negative E_ads indicates strong, spontaneous adsorption.

-

E_ads = E_total - (E_inhibitor + E_surface)

-

Where E_total is the energy of the inhibitor-surface system, and E_inhibitor and E_surface are the energies of the isolated molecule and metal slab, respectively.

-

-

Mechanism Elucidation: Analysis of the optimized adsorbed geometry and electron density difference plots reveals the nature of the bonding. High E_HOMO values correlate with a greater tendency to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond (chemisorption), which is a key mechanism for inhibition.[10]

Conclusion: A Word from the Field

DFT is not a "black box." Its power lies in the judicious application of its underlying principles by a knowledgeable scientist. For imidazole-thiol systems, this means paying special attention to the unique chemistry of the sulfur atom, rigorously validating computational setups, and always correlating computational data with experimental reality where possible. When used correctly, DFT provides unparalleled insight into the molecular world, accelerating the discovery and development of new medicines and materials. It allows us to move from Edisonian trial-and-error to rational, hypothesis-driven design.

References

-

Title: DFT study of the adsorption of the corrosion inhibitor 2-mercaptoimidazole onto Fe(100) surface | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC Source: PubMed Central URL: [Link]

-

Title: DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices Source: MDPI URL: [Link]

-

Title: Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies Source: Oriental Journal of Chemistry URL: [Link]

-

Title: In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action Source: PubMed Central URL: [Link]

-

Title: DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties Source: ACS Publications URL: [Link]

-

Title: Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media | Request PDF Source: ResearchGate URL: [Link]

-

Title: Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents Source: MDPI URL: [Link]

-

Title: Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates Source: ACS Publications URL: [Link]

-

Title: Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media Source: OUCI URL: [Link]

-

Title: Synthesis, Characterization, DFT and Molecular Docking Studies of Some New Imidazole Derivatives as Diabetes Drugs Source: GLOBAL RESEARCH NETWORK JOURNALS URL: [Link]

-

Title: DFT and TD-DFT study of the enol and thiol tautomers of 3-thioxopropanal in the ground and first singlet excited states | Request PDF Source: ResearchGate URL: [Link]

-

Title: DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives Source: SciRP.org URL: [Link]

-

Title: DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect Source: ACS Publications URL: [Link]

-

Title: Density Functional and Semiempirical Molecular Orbital Methods Including Dispersion Corrections for the Accurate Description of Noncovalent Interactions Involving Sulfur-Containing Molecules Source: PubMed URL: [Link]

-

Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL: [Link]

-

Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI URL: [Link]

-

Title: DFT studies on tautomerism of C5-substituted 1,2,4-triazoles | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. grnjournal.us [grnjournal.us]

- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Density Functional and Semiempirical Molecular Orbital Methods Including Dispersion Corrections for the Accurate Description of Noncovalent Interactions Involving Sulfur-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 14. longdom.org [longdom.org]

- 15. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 16. Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in… [ouci.dntb.gov.ua]

- 17. pubs.acs.org [pubs.acs.org]

Foreword: Decoding the Imidazole Scaffold with Quantum Chemistry

An In-Depth Technical Guide to Quantum Chemical Calculations for Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry and materials science.[1][2][3] Its derivatives are foundational to numerous pharmaceuticals, displaying a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7] Beyond medicine, they serve as highly effective corrosion inhibitors and versatile ligands in coordination chemistry.[8] This guide provides researchers and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to explore, predict, and rationalize the behavior of imidazole derivatives, thereby accelerating innovation.

We will move beyond a mere recitation of methods to delve into the causality behind computational choices, ensuring that each step is not only technically sound but also scientifically justified. This document is structured to serve as both a theoretical primer and a practical handbook for applying these powerful in silico techniques.

Part I: The Theoretical Cornerstone: Selecting the Right Computational Method

The central premise of quantum chemical calculations is to solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction, from which all other chemical properties can be derived. For multi-electron systems like imidazole derivatives, exact solutions are impossible, necessitating approximations. The choice of approximation method is the most critical decision in any computational study, balancing the trade-off between accuracy and computational cost.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For the vast majority of applications involving organic molecules like imidazoles, Density Functional Theory (DFT) offers the optimal balance of accuracy and efficiency.[9][10] Instead of calculating the complex many-electron wavefunction, DFT determines the molecule's energy from its electron density—a simpler, three-dimensional quantity. This simplification makes it feasible to study relatively large and complex imidazole derivatives that would be intractable with higher-level wavefunction-based methods.

The Methodological Dyad: Functionals and Basis Sets

A DFT calculation is defined by two key components: the exchange-correlation (XC) functional and the basis set.

-

Exchange-Correlation Functionals: The "Flavor" of DFT The XC functional is the component of DFT that incorporates the complex quantum mechanical effects of electron exchange and correlation. The choice of functional directly impacts the accuracy of the results.

-

Hybrid Functionals (e.g., B3LYP): These are the most widely used and validated functionals for general-purpose organic chemistry calculations.[8][9][11] B3LYP, for instance, mixes a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals, providing a robust description of molecular geometries, energies, and vibrational frequencies for many imidazole systems.

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are superior for systems where long-range interactions, such as charge transfer between different parts of a molecule or in excited states, are important.[9] When studying the electronic spectra (UV-Vis) or interactions in large, conjugated imidazole systems, these functionals often provide more reliable results than standard hybrids.[12]

-

Dispersion Corrections (e.g., "-D3"): Standard DFT functionals inherently struggle to describe non-covalent interactions, particularly the ubiquitous van der Waals forces (dispersion). For studying intermolecular interactions, such as an imidazole derivative binding to a protein active site or forming clusters, an empirical dispersion correction (like Grimme's D3) is not just recommended—it is essential for obtaining physically meaningful results.[12][13]

-

-

Basis Sets: The Atomic Language A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311G(d,p)): These provide a good compromise between accuracy and computational cost for geometry optimizations and property calculations of small to medium-sized molecules.[1][9] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are critical for correctly describing the shape of electron clouds in chemical bonds and are considered the minimum standard for publication-quality calculations.

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed for systematically converging towards the complete basis set limit. They are more computationally expensive but are the preferred choice when high accuracy in energy calculations is required.[12]

-

Diffuse Functions (+ or aug-): Indicated by a + in Pople sets or aug- in Dunning sets, these functions are large and spread out. They are crucial for accurately describing systems with diffuse electron density, such as anions, Rydberg excited states, and molecules involved in weak hydrogen bonds.

-

Expert Insight: For a new study on an imidazole derivative, a sensible starting point is geometry optimization and frequency analysis using the B3LYP-D3/6-31G(d,p) level of theory. It is robust, well-documented, and computationally efficient. For higher accuracy in electronic properties, a single-point energy calculation can then be performed on the optimized geometry using a larger basis set like 6-311+G(d,p) or a different functional.

Part II: The Computational Workflow: A Validated Step-by-Step Protocol

This section outlines a self-validating workflow for conducting a comprehensive quantum chemical analysis of a representative molecule, 2-phenylimidazole. This protocol is designed to be adaptable to a wide range of imidazole derivatives and can be implemented using common quantum chemistry software packages like Gaussian, Q-Chem, or the open-source GAMESS.[10][14][15][16]

Workflow Overview

The logical progression of a typical computational study ensures that each step builds upon a validated foundation.

Caption: A standard workflow for quantum chemical calculations.

Experimental Protocol: Analysis of 2-Phenylimidazole

Objective: To determine the optimized geometry, vibrational frequencies, and key electronic properties of 2-phenylimidazole.

Methodology: DFT calculations will be performed using the B3LYP functional with the 6-311G(d,p) basis set.

-

Step 1: Molecular Structure Preparation

-

Using a molecular editor such as GaussView or Avogadro, construct the 3D structure of 2-phenylimidazole.

-

Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

-

-

Step 2: Geometry Optimization

-

Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This stable structure is the basis for all subsequent property calculations. An inaccurate geometry will lead to erroneous electronic properties.

-

Input File Setup (Gaussian Example):

-

Execution: Run the calculation. Monitor the convergence criteria (maximum force, RMS force, etc.). A successful job will terminate with a message indicating the optimization has converged.

-

-

Step 3: Vibrational Frequency Analysis

-

Causality: This step is a crucial self-validation check. For a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the "optimized" structure is not stable and requires further optimization. This step also provides a theoretical IR spectrum that can be compared with experimental data.[9]

-

Input File Setup (Using the optimized geometry from Step 2):

-

-

Step 4: Electronic Structure and Property Analysis

-

Causality: With a validated minimum-energy structure, we can now reliably calculate the electronic properties that govern the molecule's reactivity and interactions.

-

Analysis of the Output from Step 3 (as Freq calculations also provide this information):

-

Frontier Molecular Orbitals (HOMO/LUMO): Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity. [2][9] * Molecular Electrostatic Potential (MEP): Use visualization software (e.g., GaussView) to plot the MEP surface. This color-coded map reveals the charge distribution: red/yellow areas (negative potential) are electron-rich and susceptible to electrophilic attack, while blue areas (positive potential) are electron-poor and indicate sites for nucleophilic attack. [9] * Atomic Charges: Examine the Mulliken or Natural Bond Orbital (NBO) population analysis to obtain the partial charge on each atom, providing a quantitative measure of the charge distribution. [11]

-

-

Part III: From Theory to Application: Driving Discovery

Quantum chemical calculations are not merely academic exercises; they are powerful predictive tools that directly inform experimental design in drug discovery and materials science.

Application 1: Rational Drug Design

Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual libraries and the optimization of lead compounds.

Caption: Integrating QSAR and docking in drug design.

-

Quantitative Structure-Activity Relationships (QSAR): The properties calculated in Part II (EHOMO, ELUMO, ΔE, dipole moment, atomic charges) serve as powerful "descriptors" in QSAR models. [17]For a set of imidazole derivatives with known biological activity (e.g., IC50 values), a statistical model can be built to correlate these calculated descriptors with the observed activity. This model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates and focus synthetic efforts. [18][19][20]* Molecular Docking: The accuracy of molecular docking simulations, which predict how a ligand binds to a protein's active site, is highly dependent on the input ligand conformation. [1][21]Using a geometry optimized by a high-quality quantum chemical calculation provides a physically realistic and low-energy starting structure, significantly improving the reliability of the predicted binding mode and affinity. [22][23]

Application 2: Designing Corrosion Inhibitors

Imidazole derivatives are excellent corrosion inhibitors for metals like carbon steel because they can adsorb onto the metal surface and form a protective barrier. [8]Quantum chemistry explains how this works and can predict which derivatives will be most effective.

-

Mechanism of Inhibition: The interaction is governed by electron donation and back-donation. The inhibitor's HOMO donates electrons to the vacant d-orbitals of the metal, while the metal's d-orbitals can back-donate electrons to the inhibitor's LUMO.

-

Predictive Descriptors:

-

High EHOMO: Indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption.

-

Low ELUMO: Indicates a greater ability to accept back-donated electrons, further strengthening the bond.

-

Small Energy Gap (ΔE): Molecules with a smaller gap are generally more polarizable and reactive, which often correlates with higher inhibition efficiency.

-

By calculating these parameters for a series of candidate molecules, scientists can rationally design new imidazole derivatives with enhanced corrosion inhibition properties.

Data Presentation: A Comparative Overview

To illustrate the practical output of these calculations, the following table summarizes key quantum chemical descriptors calculated for a hypothetical series of substituted imidazoles.

| Derivative | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 1 | -H | -6.72 | -0.15 | 6.57 | 3.61 |

| 2 | -NO2 (Electron Withdrawing) | -7.51 | -1.23 | 6.28 | 6.84 |

| 3 | -NH2 (Electron Donating) | -5.98 | 0.21 | 6.19 | 4.12 |

Data are illustrative and would be generated from specific calculations (e.g., at the B3LYP/6-311G(d,p) level).

Analysis: The electron-withdrawing nitro group (-NO2) lowers both the HOMO and LUMO energies, making the molecule a poorer electron donor but a better electron acceptor. Conversely, the electron-donating amino group (-NH2) raises the HOMO energy, making it a better electron donor and likely a more effective corrosion inhibitor.

Conclusion

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern chemist. They offer a lens into the electronic structure and reactivity of imidazole derivatives that is inaccessible through experimental means alone. By following a validated computational workflow, researchers can reliably predict molecular properties, rationalize observed behaviors, and guide the design of new molecules with tailored functions, from next-generation pharmaceuticals to advanced materials. This integration of in silico methods into the research and development pipeline is crucial for accelerating the pace of scientific discovery.

References

-

Alhedabi, A., et al. (2020). Peptide Identity of Electrochemically Deposited Polyarginine: A Critical Assessment. MDPI. [Link]

-

Arshad, N., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]

-

Mary, Y. S., et al. (2020). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. [Link]

-

Chen, Y., et al. (2024). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. MDPI. [Link]

-

Prabhu, T., et al. (2020). Synthesis, Spectral Characterization, Computational Studies and Antimicrobial Activities of Imidazole Derivatives. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. [Link]

-

Wang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

-

Zhivkova, E., & Zlatkov, A. (2018). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. [Link]

-

Wang, H., et al. (2022). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. ACS Omega. [Link]

-

S. Mary, Y., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. [Link]

-

Serrano-Andrés, L., et al. (1995). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry. [Link]

-

Saadi, H., & Sis, S. A. (2014). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. NIH. [Link]

-

Loza-Mejía, M. A., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. [Link]

-

Al-Omair, M. A. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]

-

Mary, Y. S., et al. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. PubMed Central. [Link]

-

Seeger, Z. L., & Izgorodina, E. I. (2020). A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters. Journal of Chemical Theory and Computation. [Link]

-

Hafez, H. N., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. [Link]

-

Yadav, P., & Upmanyu, N. (2025). Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. Research Journal of Pharmacy and Technology. [Link]

-

Seeger, Z. L., & Izgorodina, E. I. (2020). A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters. ResearchGate. [Link]

-

Wang, H., et al. (2018). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. PMC - PubMed Central. [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. [Link]

-

ResearchGate. (n.d.). Qualitative molecular orbital diagram for imidazole. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. MDPI. [Link]

-

Singh, R., et al. (2022). Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. ACS Publications. [Link]

-

ResearchGate. (2015). Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. [Link]

-

Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]

-

ResearchGate. (2011). First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole. [Link]

-

Reddit. (2021). What Open source quantum chemistry software should I learn?. [Link]

-

Al-Abdullah, E. S., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed Central. [Link]

-

Springer Professional. (2023). Overview on Biological Activities of Imidazole Derivatives. [Link]

-

R. Benny Gerber Research Group. (2006). Vibrational spectroscopy of protonated imidazole and its complexes with water molecules: Ab initio anharmonic calculations and experiments. [Link]

-

Taylor & Francis. (2018). 3D-QSAR modeling and molecular docking studies on a series of 2, 4, 5-trisubstituted imidazole derivatives as CK2 inhibitors. [Link]

-

Seeger, Z. L., & Izgorodina, E. I. (2020). A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters. PubMed. [Link]

-

ResearchGate. (n.d.). Coordinate bonding modes (left) and molecular orbitals (right). [Link]

-

de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

-

RSC Publishing. (2015). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. [Link]

-

Gaussian, Inc. (n.d.). Gaussian.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 7. ijprajournal.com [ijprajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 11. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 15. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 16. gaussian.com [gaussian.com]

- 17. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Imidazole-2-Thiols: A Technical Guide to Discovering Novel Biological Activities

Introduction: The Imidazole-2-Thiol Scaffold - A Privileged Core in Medicinal Chemistry

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding and metal coordination, make it a highly versatile scaffold for drug design.[3][4][5][6] The imidazole nucleus is present in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities, among others.[3][4][5][7][8]

Within the broader class of imidazoles, the imidazole-2-thiol (also known as imidazole-2-thione) moiety has garnered significant interest due to its distinct chemical reactivity. The thione group can engage in metal chelation and redox interactions, opening up possibilities for interference with a multitude of biological targets.[1] This guide provides a comprehensive overview of strategies and methodologies for discovering and characterizing novel biological activities of imidazole-2-thiol derivatives, aimed at researchers and drug development professionals.

Part I: Discovery of Novel Bioactivities - A Multi-pronged Screening Approach

The quest for novel therapeutic agents based on the imidazole-2-thiol scaffold begins with a robust screening strategy. A combination of computational, in vitro, and phenotypic screening methods is often the most effective approach to identify promising lead compounds.

Library Design and Synthesis

The foundation of any successful screening campaign is a well-designed compound library. For imidazole-2-thiols, this involves the synthesis of a diverse set of derivatives with varied substitutions on the imidazole ring and the thiol group. Several synthetic routes are available for the preparation of imidazole-2-thiols and their derivatives, often involving the cyclization of α-aminoketones or aldehydes with a thiocyanate salt (Markwald Synthesis) or the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[9] Modern synthetic techniques, such as microwave-assisted synthesis and metal-catalyzed reactions, have further streamlined the creation of diverse imidazole libraries.[8][10]

Computational and In Silico Screening

Before embarking on resource-intensive wet-lab screening, computational methods can be employed to prioritize candidates with a higher probability of biological activity.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (imidazole-2-thiol derivative) when bound to a specific protein target. For instance, docking studies have been successfully used to predict the stable binding of imidazole-2-thione derivatives to the active sites of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.[1]

-

Virtual Screening: Large compound libraries can be screened against a panel of known biological targets using virtual screening workflows. This can help in identifying potential "hits" for a variety of diseases.

-

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds, helping to eliminate candidates with unfavorable pharmacokinetic profiles early in the discovery process.

High-Throughput and Phenotypic Screening

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a miniaturized and automated format. For imidazole-2-thiols, HTS can be applied to:

-

Target-based assays: These assays measure the effect of a compound on a specific, purified biological target, such as an enzyme or a receptor. For example, an HTS campaign could be designed to identify inhibitors of a particular kinase or protease.

-

Cell-based phenotypic assays: These assays measure the effect of a compound on the phenotype of a cell, without prior knowledge of the specific target. This approach is particularly useful for discovering compounds with novel mechanisms of action. Examples include assays that measure cell viability, apoptosis, or changes in cell morphology.

A powerful strategy is to combine these approaches. For instance, a phenotypic screen that identifies compounds with potent cytotoxicity against cancer cells can be followed by target deconvolution studies to identify the molecular target responsible for the observed effect.

Part II: Elucidating the Mechanism of Action - From "Hit" to "Validated Target"

Once a "hit" compound with a desirable biological activity is identified, the next crucial step is to elucidate its mechanism of action (MoA). This involves identifying the molecular target(s) of the compound and understanding how their modulation leads to the observed phenotype.

Target Identification and Deconvolution

Several experimental techniques can be employed to identify the cellular targets of a bioactive compound:

-

Affinity Chromatography: The bioactive compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

-

Chemical Proteomics: This approach uses chemical probes to identify the targets of a compound in a complex biological sample.

-

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes in a cell line and assess how this affects the cell's sensitivity to the compound.

Pathway Analysis and Validation

Once a putative target has been identified, it is essential to validate its role in the observed biological activity. This can be achieved through:

-

Biochemical assays: The direct interaction between the compound and the purified target protein can be confirmed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Cellular assays: The effect of the compound on the activity of the target in a cellular context can be assessed. For example, if the target is a kinase, a western blot can be used to measure the phosphorylation of its downstream substrates.

-

Pathway analysis: The identified target can be placed within the broader context of cellular signaling pathways to understand the downstream consequences of its modulation.

Part III: Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial "hit" compound from a screening campaign is rarely optimal for therapeutic use. The "hit-to-lead" process involves iterative chemical modifications of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis and Derivatization

A key aspect of hit-to-lead optimization is the synthesis of a focused library of analogs around the hit scaffold. For imidazole-2-thiols, this can involve:

-

Modification of the imidazole core: Introducing different substituents at the N-1, C-4, and C-5 positions of the imidazole ring.

-

Derivatization of the thiol group: S-alkylation or S-acylation of the thiol group to explore the effect of different substituents on activity.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to establish a correlation between the chemical structure of a compound and its biological activity. By systematically modifying the structure of the lead compound and measuring the activity of the resulting analogs, researchers can identify the key structural features required for optimal activity.

For example, in a series of imidazole-2-thione derivatives with anticancer activity, it was found that the nature and position of substituents on the phenyl ring attached to the imidazole core had a significant impact on their cytotoxicity and selectivity.[1]

Part IV: Preclinical Evaluation - In Vitro and In Vivo Models

Promising lead compounds must be rigorously evaluated in preclinical models to assess their efficacy and safety before they can be considered for clinical development.

In Vitro Models

A wide range of in vitro models can be used to characterize the biological activity of imidazole-2-thiol derivatives. These include:

-